molecular formula C19H16N4O5S B2919113 N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide CAS No. 449787-48-8

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide

Cat. No. B2919113
CAS RN: 449787-48-8
M. Wt: 412.42
InChI Key: FUKKFDQSVCUTDW-UHFFFAOYSA-N
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Description

This compound is a part of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives . These derivatives are intended to act as prodrugs with better aqueous solubility than celecoxib, and they exert potent anti-inflammatory activities after being converted to their parent compounds in vivo .


Synthesis Analysis

The synthesis of these compounds involves multi-step chemical reactions. Celecoxib analogs containing amino or methylamino group were synthesized first . The synthesized compounds were screened in an intact cell-based assay in vitro and in carrageenan-induced mouse paw edema in vivo .


Molecular Structure Analysis

The molecular structure of these compounds is complex, involving multiple functional groups. The structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and complex. The hydrochloride salts showed decreased inhibitory effects on cyclooxygenase (COX)-1 and COX-2 compared with their parent compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their complex molecular structure. They are intended to have better aqueous solubility than celecoxib .

Scientific Research Applications

Synthesis and Characterization

Pharmacological Screening

A study on the synthesis and evaluation of antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives from N-(pyrazol-5-yl)-2-nitrobenzamides exhibits the compound's potential in antimicrobial applications. These compounds showed significant in vitro growth inhibitory activity against various strains, indicating the potential for development into new antimicrobial agents (G. Daidone et al., 1992).

Material Science Applications

Research into the synthesis and characterization of novel aromatic polyimides from new diamines suggests potential applications in the development of materials with specific heat capacities, degradation temperatures, and thermal stability. Such materials could be crucial in various industrial applications, including electronics and aerospace, due to their solubility and thermal properties (M. Butt et al., 2005).

Mechanism of Action

The mechanism of action of these compounds is believed to be due to inhibition of prostaglandin synthesis, primarily via inhibition of cyclooxygenase-2 (COX-2) . At therapeutic concentrations in humans, these compounds do not inhibit the cyclooxygenase-1 (COX-1) isoenzyme .

properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-12-2-6-14(7-3-12)22-18(16-10-29(27,28)11-17(16)21-22)20-19(24)13-4-8-15(9-5-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKKFDQSVCUTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide

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